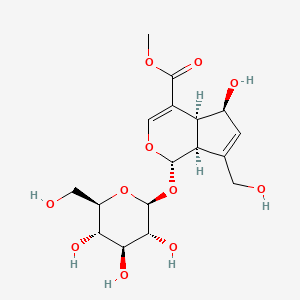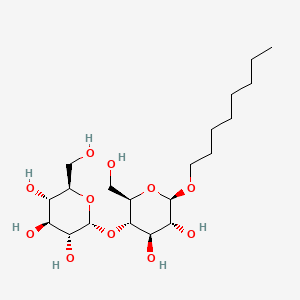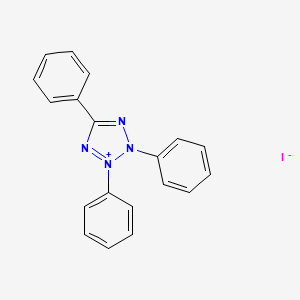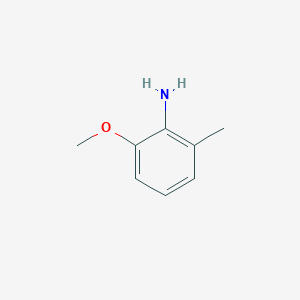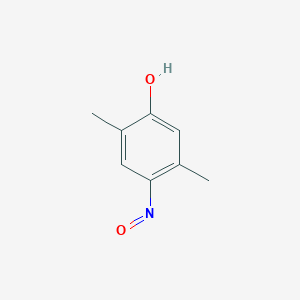![molecular formula C14H12N2 B1630930 4-[2-(4-Aminophenyl)ethynyl]aniline CAS No. 6052-15-9](/img/structure/B1630930.png)
4-[2-(4-Aminophenyl)ethynyl]aniline
Übersicht
Beschreibung
4-[2-(4-Aminophenyl)ethynyl]aniline is a compound with the molecular formula C14H12N2. It has a molecular weight of 208.26 g/mol . The compound is also known by other names such as 4,4’- (Ethyne-1,2-diyl)dianiline, Bis (4-aminophenyl)acetylene, and Benzenamine,4,4’- (1,2-ethynediyl)bis .
Molecular Structure Analysis
The InChI string for 4-[2-(4-Aminophenyl)ethynyl]aniline is InChI=1S/C14H12N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,15-16H2 . The Canonical SMILES is C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)N .Physical And Chemical Properties Analysis
The compound has a density of 1.20±0.1 g/cm3 (Predicted), a melting point of 238-242°C, and a boiling point of 429.7±30.0 °C (Predicted) . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-[2-(4-Aminophenyl)ethynyl]aniline derivatives have been synthesized and evaluated for their corrosion inhibition properties. For instance, a thiophene Schiff base was synthesized and showed significant inhibitory effects on the corrosion of mild steel in acidic solutions. The compound's adsorption on the steel surface was found to follow Langmuir's isotherm, indicating an efficient inhibition process, which was further supported by Density Functional Theory (DFT) calculations (Daoud et al., 2014).
Building Blocks for π-Conjugated Systems
Para-ethynyl aniline, closely related to 4-[2-(4-Aminophenyl)ethynyl]aniline, has been explored as a building block for fully π-conjugated ligands and acetylide complexes. Its utility was demonstrated in the synthesis of multifunctional ligands and complexes, indicating its potential in creating complex molecular architectures for electronic and photonic applications (Deeming et al., 2000).
Electroluminescent Materials
A novel class of color-tunable emitting amorphous molecular materials with bipolar character has been developed using derivatives of 4-[2-(4-Aminophenyl)ethynyl]aniline. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and can form stable amorphous glasses. They serve as excellent emitting materials for organic electroluminescent devices, capable of emitting multicolor light including white, and also as good host materials for emissive dopants, enabling color tuning and improved performance in organic electroluminescent devices (Doi et al., 2003).
Conductive Polymer Synthesis
4-Aminobiphenyl, structurally related to 4-[2-(4-Aminophenyl)ethynyl]aniline, has been used for the synthesis of conducting polymers. The electrooxidation of 4-aminobiphenyl in acidic solutions leads to uniform conducting polymer films with fibrillar morphology, showing potential for applications in electronic devices (Guay et al., 1988).
Arylation Reactions
The oxidative radical arylation of anilines, including derivatives similar to 4-[2-(4-Aminophenyl)ethynyl]aniline, has been studied for synthesizing substituted 2-aminobiphenyls. This process, using dioxygen from air as an oxidant, demonstrates a mild and metal-free method to access aminobiphenyls, highlighting the compound's versatility in organic synthesis (Hofmann et al., 2014).
Eigenschaften
IUPAC Name |
4-[2-(4-aminophenyl)ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKJWLKPXRNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363394 | |
| Record name | Bis(4-aminophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Aminophenyl)ethynyl]aniline | |
CAS RN |
6052-15-9 | |
| Record name | Bis(4-aminophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)
